Clinical Anxiolytic Efficacy: Superior to Placebo in Generalized Anxiety Disorder (GAD)
In a multicenter clinical trial enrolling patients with generalized anxiety disorder (GAD), Serazapine (CGS-15040A) at oral doses ≥10 mg significantly reduced Hamilton Anxiety Rating Scale (HAM-A) scores compared to placebo [1]. This represents a direct, clinically validated demonstration of anxiolytic efficacy, a benchmark not uniformly established for all 5-HT2 antagonists [1]. The effect was noted to be primarily on the psychic components of anxiety [1].
| Evidence Dimension | Reduction in Anxiety Symptoms (HAM-A Score) |
|---|---|
| Target Compound Data | Statistically significant reduction from baseline at doses ≥10 mg/day (exact magnitude not specified in abstract) |
| Comparator Or Baseline | Placebo |
| Quantified Difference | Superior to placebo; dose-response relationship was nonlinear |
| Conditions | Multicenter clinical trial; Human patients with generalized anxiety disorder; Oral administration |
Why This Matters
Provides human clinical proof-of-concept for anxiolytic activity, a critical differentiator for researchers selecting a 5-HT2 antagonist with demonstrated translational potential.
- [1] Katz RJ, Landau PS, Lott M, Bystritsky A, Diamond B, Hoehn-Saric R, Rosenthal M, Weise C. Serotonergic (5-HT2) mediation of anxiety-therapeutic effects of serazepine in generalized anxiety disorder. Biol Psychiatry. 1993 Jul;34(1-2):41-4. PMID: 8104044. View Source
